molecular formula C13H12ClNO B8346771 3-Benzyloxy-6-chloroaniline CAS No. 81912-34-7

3-Benzyloxy-6-chloroaniline

Cat. No. B8346771
CAS RN: 81912-34-7
M. Wt: 233.69 g/mol
InChI Key: PTNFMGSHHRLWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Benzyloxy-3-chloroaniline” is a chemical compound characterized by the presence of a benzyloxy group and a chloro group attached to an aniline ring . It’s often used as a building block in the construction of potential anti-cancer, anti-diabetes, and anti-viral agents .


Chemical Reactions Analysis

The chemical behavior of chloroaniline derivatives has been explored, particularly in oxidation reactions.


Physical And Chemical Properties Analysis

“4-Benzyloxy-3-chloroaniline” is an off-white powder . Its molecular weight is 233.69 g/mol .

Mechanism of Action

While the specific mechanism of action for “4-benzyloxy-3-chloroaniline” is not detailed in the provided papers, related compounds have been studied. For instance, the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .

Safety and Hazards

The safety data sheet for “4-Benzyloxy-3-chloroaniline” indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects .

Future Directions

“4-Benzyloxy-3-chloroaniline” has been frequently used as a building block in the construction of potential anti-cancer, anti-diabetes, and anti-viral agents . Its synthesis process is suitable for kilogram-scale production, indicating its potential for industrial applications .

properties

CAS RN

81912-34-7

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

2-chloro-5-phenylmethoxyaniline

InChI

InChI=1S/C13H12ClNO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2

InChI Key

PTNFMGSHHRLWHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-3-nitrophenol (0.13 g) was dissolved in N,N-dimethylformamide (3 mL). To the solution were added potassium carbonate (0.31 g) and benzyl bromide (0.14 mL), and the mixture was stirred at room temperature for 2 hours. The reaction mixture was diluted with diethyl ether, and the resulting mixture was washed with water and brine successively, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was dissolved in tetrahydrofuran (3 mL). To the solution were added methanol (3 mL), nickel(II) bromide (8 mg) and sodium borohydride (85 mg) under ice-cooling, and the mixture was stirred at the same temperature for 30 minutes. Then the mixture was stirred at room temperature for 30 minutes. The reaction mixture was diluted with ethyl acetate, and the resulting mixture was washed with a saturated aqueous sodium hydrogen carbonate solution, water and brine successively, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the title compound (0.15 g).
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step Two
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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